4,4-Dimethyl-1-octyn-3-ol

Description

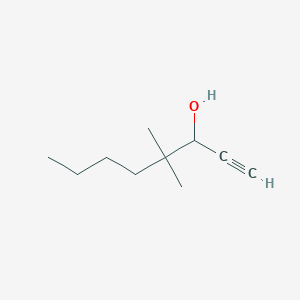

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4,4-dimethyloct-1-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-7-8-10(3,4)9(11)6-2/h2,9,11H,5,7-8H2,1,3-4H3 |

InChI Key |

YRMRNHMBKKUDQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 1 Octyn 3 Ol and Analogues

Established Synthetic Pathways to 4,4-Dimethyl-1-octyn-3-ol

Grignard-Based Alkynylation Approaches for C-C Bond Formation

A primary and well-established method for the synthesis of propargylic alcohols such as this compound is the nucleophilic addition of an acetylenic Grignard reagent to an appropriate aldehyde. This approach is particularly effective for constructing the carbon skeleton of the target molecule. The key transformation involves the reaction of ethynylmagnesium bromide with 2,2-dimethylhexanal (B1618898).

The synthesis commences with the preparation of the ethynylmagnesium bromide Grignard reagent. This is typically achieved by bubbling acetylene (B1199291) gas through a solution of a pre-formed Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). prepchem.comorgsyn.orglookchem.com This process results in the formation of the highly nucleophilic acetylide.

Subsequent addition of 2,2-dimethylhexanal to the solution of ethynylmagnesium bromide at a reduced temperature, typically 0 °C, initiates the nucleophilic attack of the acetylide on the carbonyl carbon of the aldehyde. prepchem.com Following the addition, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize the magnesium alkoxide intermediate, yielding the desired this compound. prepchem.com The final product is then isolated and purified, commonly through distillation under reduced pressure. prepchem.com

A representative reaction scheme is as follows:

Formation of Grignard Reagent: CH₃CH₂Br + Mg → CH₃CH₂MgBr HC≡CH + CH₃CH₂MgBr → HC≡CMgBr + CH₃CH₃

Alkynylation: HC≡CMgBr + (CH₃)₃CCH₂CH₂CHO → (CH₃)₃CCH₂CH₂CH(OMgBr)C≡CH

Workup: (CH₃)₃CCH₂CH₂CH(OMgBr)C≡CH + NH₄Cl(aq) → this compound + Mg(NH₂)Cl + NH₄OH

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Strategic Use of Protecting Groups in Synthesis

In more complex synthetic sequences involving this compound, the strategic use of protecting groups for the hydroxyl functionality is crucial to prevent undesired side reactions. Silyl (B83357) ethers are among the most common and effective protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.orgacs.org

For the protection of the hydroxyl group in this compound, tert-butyldimethylsilyl chloride (TBDMSCl) is a frequently employed reagent. The protection reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) in the presence of a base, most commonly imidazole (B134444). organic-chemistry.org Imidazole acts as both a base to deprotonate the alcohol and as a catalyst for the silylation reaction.

The general procedure involves dissolving the alcohol in DMF, followed by the addition of imidazole and TBDMSCl. The reaction proceeds at room temperature to yield the corresponding tert-butyldimethylsilyl ether. The silyl ether is stable to a wide range of reaction conditions, including those involving Grignard reagents, organolithium reagents, and many oxidizing and reducing agents. acs.org

Deprotection of the TBDMS group is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. organic-chemistry.org The high affinity of silicon for fluoride drives the cleavage of the Si-O bond, regenerating the free alcohol.

| Protecting Group | Reagent for Protection | Deprotection Reagent | Key Characteristics |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to many reagents, cleaved by fluoride. |

| Triethylsilyl (TES) | TESCl, Imidazole, DMF | TBAF, THF or mild acid | Less sterically hindered than TBDMS. |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF | More sterically hindered, greater stability. |

Asymmetric Synthesis of Chiral Alkynyl Alcohols

The synthesis of enantiomerically enriched this compound is of significant interest, and several strategies have been developed to achieve this, including the enantioselective reduction of the corresponding ketone and the use of chiral catalysts for asymmetric alkynylation.

Enantioselective Reduction of Propargylic Ketones

An effective method for the asymmetric synthesis of chiral propargylic alcohols is the enantioselective reduction of the corresponding prochiral propargylic ketone. In the case of this compound, this involves the reduction of 4,4-dimethyl-1-octyn-3-one. Chiral boron-based reagents have proven to be highly effective for this transformation.

One such reagent is B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane (B79455)®), derived from the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). orgsyn.org The reduction of 4,4-dimethyl-1-octyn-3-one with this chiral borane proceeds with high enantioselectivity. The reaction is typically carried out in THF at low temperatures. The steric bulk of the pinane-derived ligand effectively shields one face of the ketone, leading to the preferential delivery of the hydride to the other face.

Another highly effective reagent for this transformation is diisopinocampheylchloroborane (Ipc₂BCl). wikipedia.org This reagent often provides excellent enantioselectivity in the reduction of a variety of ketones, including propargylic ketones. The choice between (+)- or (-)-α-pinene as the chiral source allows for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol. orgsyn.org

| Chiral Reducing Agent | Ketone Substrate | Typical Enantiomeric Excess (ee) |

| (+)-B-3-Pinanyl-9-BBN | 4,4-Dimethyl-1-octyn-3-one | >95% |

| (-)-B-3-Pinanyl-9-BBN | 4,4-Dimethyl-1-octyn-3-one | >95% |

| (+)-Diisopinocampheylchloroborane | 4,4-Dimethyl-1-octyn-3-one | >98% |

| (-)-Diisopinocampheylchloroborane | 4,4-Dimethyl-1-octyn-3-one | >98% |

Chiral Catalysis in Alkynyl Alcohol Synthesis

The direct enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex, represents a highly atom-economical approach to chiral propargylic alcohols. The development of chiral zinc-based catalysts has been particularly successful in this area. wikipedia.orgrsc.orgnih.gov

In this methodology, an alkynylzinc reagent is generated in situ from the terminal alkyne and a zinc source, such as diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂). wikipedia.org A chiral ligand, typically an amino alcohol, is then introduced to form a chiral zinc complex. This complex coordinates both the aldehyde and the alkynylzinc species, facilitating the enantioselective transfer of the alkynyl group to one face of the aldehyde carbonyl.

A variety of chiral ligands have been developed for this purpose, with N-methylephedrine being a notable example that has shown high efficacy. wikipedia.org The reaction of 2,2-dimethylhexanal with an alkynylzinc reagent in the presence of a chiral ligand would be expected to produce enantiomerically enriched this compound.

| Chiral Ligand | Zinc Source | Aldehyde Substrate | Alkyne Substrate | Typical Enantiomeric Excess (ee) |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aromatic Aldehydes | Phenylacetylene | 90-99% |

| (-)-N-Methylephedrine | Zn(OTf)₂ | Aliphatic Aldehydes | Phenylacetylene | 85-95% |

| Chiral BINOL derivatives | Et₂Zn/Ti(OiPr)₄ | Aromatic Aldehydes | Phenylacetylene | >95% |

Diastereoselective Synthesis and Resolution Techniques

When a racemic mixture of this compound is synthesized, it can be resolved into its individual enantiomers through the formation of diastereomeric derivatives. libretexts.orglibretexts.org This classical resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or its derivative, to form a mixture of diastereomers. libretexts.org

These diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point, which allows for their separation by conventional methods like fractional crystallization or chromatography. libretexts.org After separation, the individual diastereomers are subjected to hydrolysis to cleave the chiral auxiliary, yielding the enantiomerically pure (R)- and (S)-4,4-dimethyl-1-octyn-3-ol.

A common approach involves the esterification of the racemic alcohol with an enantiopure chiral acid, such as (+)-O,O'-dibenzoyl-L-tartaric anhydride, in the presence of a catalyst. nih.gov The resulting diastereomeric esters can then be separated by column chromatography.

| Chiral Resolving Agent | Diastereomer Separation Method |

| (+)-O,O'-Dibenzoyl-L-tartaric anhydride | Column Chromatography |

| (-)-Camphanic acid chloride | Fractional Crystallization |

| (+)-Mosher's acid chloride | HPLC |

While direct diastereoselective synthesis of this compound is less common, related strategies such as the titanium-mediated reductive coupling of propargylic alcohols with aldehydes can produce syn-1,3-diols with high diastereoselectivity, showcasing the potential for substrate-controlled diastereoselective reactions in the synthesis of complex polyketide-like structures. acs.org

Integration of Green Chemistry Principles in Synthetic Route Designmdpi.comresearchgate.net

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of complex organic molecules, including this compound and its analogues. mdpi.comkean.edu The core objective is to design synthetic routes that are more efficient, produce less waste, and utilize less hazardous substances. jocpr.com Key principles such as atom economy, the use of safer solvents, catalysis, and the reduction of derivatives are central to developing environmentally benign methodologies for producing tertiary propargylic alcohols. researchgate.netkean.edu

One of the foundational principles of green chemistry is atom economy , which focuses on maximizing the incorporation of all atoms from the starting materials into the final product. jocpr.comprimescholars.comchemrxiv.org Reactions with high atom economy are inherently more efficient as they minimize the generation of byproducts. jocpr.com For the synthesis of tertiary propargylic alcohols, addition reactions are particularly notable for their high atom economy.

A significant advancement in this area is the development of synthetic methods that avoid the use of toxic and precious metal catalysts, which are often difficult to separate from the product and pose environmental risks. chemrxiv.org Research has demonstrated a perfluorophenylboronic acid-catalyzed cross-coupling reaction of tertiary propargylic alcohols and hetero-areneboronic acids that proceeds efficiently without transition metal catalysts. chemrxiv.org This approach not only enhances the green profile of the synthesis but also provides a direct route to valuable scaffolds containing a quaternary carbon center under mild conditions. chemrxiv.org

Furthermore, improving the efficiency and safety of classic reactions represents another avenue for green synthesis. The Favorskii reaction, a common method for preparing tertiary propargyl alcohols, has been optimized to be more environmentally friendly. researchgate.net An improved procedure utilizes a superbasic system of KOH-EtOH-H₂O-DMSO at mild temperatures (10–15°C), achieving high yields (up to 91%). researchgate.net This method avoids the need for a large excess of potassium hydroxide (B78521) and flammable, low-boiling solvents, resulting in reduced waste and enhanced laboratory safety. researchgate.net

The use of carbon dioxide (CO₂), a greenhouse gas, as a C1 building block is an exemplary application of green chemistry. Researchers have developed a rapid method for the carboxylative cyclization of tertiary propargylic alcohols with CO₂ to produce α-alkylidene cyclic carbonates. rsc.org This process uses a homogeneous silver-based catalyst under mild conditions and has been successfully implemented in a continuous flow system, which allows for the use of stoichiometric amounts of CO₂, significantly improving efficiency over batch processes that often require a large excess. rsc.org

The following table summarizes key findings from research focused on integrating green chemistry principles into the synthesis of tertiary propargylic alcohols, which are analogues of this compound.

Table 1: Green Synthetic Approaches for Tertiary Propargylic Alcohols

| Methodology | Key Green Principles Applied | Catalyst/Reagent System | Substrates | Key Findings & Outcomes | Reference |

|---|---|---|---|---|---|

| Transition Metal-Free Cross-Coupling | - Avoidance of toxic/precious metals

| Perfluorophenylboronic acid | Tertiary propargylic alcohols and hetero-areneboronic acids | Provides efficient access to medicinally important scaffolds containing a quaternary carbon center in up to 89% yield. | chemrxiv.org |

| Improved Favorskii Reaction | - Reduced waste

| KOH-EtOH-H₂O-DMSO | Alkyl aryl (hetaryl) ketones and acetylene | Yields up to 91% under atmospheric pressure and mild temperatures (10–15°C), producing few wastes. | researchgate.net |

| Carboxylative Cyclization with CO₂ | - Use of a renewable feedstock (CO₂)

| Homogeneous silver–carbene–organobase system | Tertiary propargylic alcohols | Achieves complete conversion within minutes; continuous flow enables stoichiometric use of CO₂. | rsc.org |

The development of Earth-abundant metal catalysts is another crucial strategy, offering a sustainable and cost-effective alternative to catalysts based on scarce and expensive platinum group metals. researchgate.net These efforts collectively demonstrate a significant shift towards designing synthetic routes for this compound analogues that are not only chemically efficient but also environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 4,4 Dimethyl 1 Octyn 3 Ol

Reaction Pathways Involving the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional group in organic synthesis, known to participate in a wide array of reactions.

Nucleophilic and Electrophilic Additions to the Alkynyl Functionality

Terminal alkynes are susceptible to both nucleophilic and electrophilic additions. Nucleophilic addition typically involves the deprotonation of the terminal alkyne to form a potent acetylide nucleophile. One notable, albeit limited, example of the reactivity of 4,4-Dimethyl-1-octyn-3-ol is its use in the synthesis of prostaglandin (B15479496) analogues. In this context, the hydroxyl group of this compound is first protected, for instance as a t-butyl ether. The resulting protected alkyne is then deprotonated to form the corresponding acetylide, which subsequently acts as a nucleophile in a ring-opening reaction of an epoxide. google.com This reaction underscores the utility of the terminal alkyne as a carbon nucleophile for the formation of new carbon-carbon bonds.

Transition-Metal-Catalyzed Functionalizations of the Alkyne

Transition-metal catalysis offers a powerful toolkit for the functionalization of alkynes. Reactions such as Sonogashira coupling, Glaser coupling, and various hydrofunctionalization reactions are commonplace for terminal alkynes. However, specific examples of these transition-metal-catalyzed reactions being applied to this compound are not documented in the reviewed literature.

Cycloaddition Reactions, with Emphasis on Click Chemistry

The terminal alkyne moiety is a key participant in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction leads to the formation of 1,4-disubstituted 1,2,3-triazoles. Despite the broad applicability of this reaction, there is no specific published research demonstrating the participation of this compound in CuAAC or other cycloaddition reactions.

Reactions at the Secondary Alcohol Functionality

The secondary alcohol group in this compound presents another site for chemical modification.

Derivatization via Esterification and Etherification

The hydroxyl group of secondary alcohols can be readily converted into esters and ethers. As mentioned, the protection of the hydroxyl group of this compound as a t-butyl ether has been reported as a necessary step in its application in prostaglandin synthesis. google.com This represents a specific instance of etherification for this compound. Detailed studies on a broader range of esterification and etherification reactions for this compound are not available.

Oxidation Reactions of the Hydroxyl Group

Oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, 4,4-Dimethyl-1-octyn-3-one. While this is a standard transformation in organic chemistry, specific research detailing the oxidation of this compound, including reagents, reaction conditions, and yields, is not present in the surveyed scientific literature.

Mechanistic Studies of Rearrangement Reactions

The acid-catalyzed rearrangement of tertiary propargyl alcohols like this compound can proceed through two principal competitive pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.

The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated aldehyde or ketone. The generally accepted mechanism proceeds through the following key steps wikipedia.org:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water).

Formation of an allene intermediate: The departure of the water molecule is accompanied by a 1,3-shift of the hydroxyl group, leading to the formation of a protonated allenol intermediate.

Tautomerization: The allenol intermediate then undergoes tautomerization to the more stable α,β-unsaturated carbonyl compound.

In contrast, the Rupe rearrangement occurs through a different mechanistic route, typically initiated by the formation of an enyne intermediate, which then hydrates to yield an α,β-unsaturated ketone wikipedia.org. For tertiary alcohols containing a terminal alkyne, the Rupe reaction often competes with the Meyer-Schuster rearrangement wikipedia.org.

For this compound, the steric bulk of the gem-dimethyl group at the C4 position plays a crucial role in directing the reaction pathway. This steric hindrance can influence the stability of the intermediates and transition states involved in both rearrangement pathways.

Analysis of Chemoselectivity and Regioselectivity in Transformations

The chemoselectivity and regioselectivity observed in the transformations of this compound are highly dependent on the reaction conditions, particularly the nature of the acid catalyst and the solvent employed. The competition between the Meyer-Schuster and Rupe pathways is a primary consideration in determining the product outcome.

Under traditional strong acid catalysis, a mixture of products can be expected. However, the use of milder Lewis acid or transition metal catalysts can significantly enhance the selectivity towards a desired product wikipedia.org. For instance, certain catalysts may favor the 1,3-hydroxyl shift of the Meyer-Schuster rearrangement over the pathway leading to the Rupe product.

The regioselectivity of the Meyer-Schuster rearrangement of this compound is directed by the terminal position of the alkyne, which would be expected to yield an α,β-unsaturated aldehyde. However, the tertiary nature of the alcohol also allows for the competing Rupe rearrangement, which would produce an α,β-unsaturated methyl ketone wikipedia.org.

Detailed studies focusing specifically on this compound under various catalytic systems would be necessary to fully elucidate the factors governing the chemoselectivity and regioselectivity of its transformations. Such studies would involve systematic variation of catalysts, solvents, and temperatures, followed by careful product analysis to determine the ratios of the resulting α,β-unsaturated carbonyl compounds.

Stereochemical Investigations of 4,4 Dimethyl 1 Octyn 3 Ol

Absolute Configuration Determination Methodologies

The determination of the absolute configuration and enantiomeric excess (ee) of 4,4-dimethyl-1-octyn-3-ol is fundamental to its stereochemical investigation. Various techniques, primarily involving chiral derivatizing agents and spectroscopic methods, are employed for this purpose.

Application of Chiral Auxiliary Reagents for Stereochemical Assignment

Chiral auxiliary reagents are instrumental in determining the absolute configuration of chiral alcohols like this compound. These reagents react with the alcohol to form diastereomers, which can then be distinguished using techniques such as NMR spectroscopy or chromatography. A widely used class of chiral auxiliaries for alcohols are chiral carboxylic acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives.

The reaction of racemic this compound with a single enantiomer of a chiral derivatizing agent, for instance, (R)-Mosher's acid chloride, yields a mixture of two diastereomeric esters. The differing spatial arrangements of the substituents on the newly formed diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these differences, it is possible to assign the absolute configuration of the original alcohol enantiomers.

For example, in the ¹H NMR spectrum of the (R)-Mosher's esters of a secondary alcohol, the protons of the substituents on the alcohol moiety in the (S)-alcohol diastereomer typically experience greater shielding by the phenyl group of the Mosher's acid moiety compared to the (R)-alcohol diastereomer. This difference in shielding allows for the determination of the absolute configuration.

| Diastereomer | Proton near Phenyl Group | Proton away from Phenyl Group |

| (R)-Mosher's ester of (S)-alcohol | Shielded (Upfield shift) | Deshielded (Downfield shift) |

| (R)-Mosher's ester of (R)-alcohol | Deshielded (Downfield shift) | Shielded (Upfield shift) |

This table illustrates the general principle of the Mosher's acid method for determining the absolute configuration of secondary alcohols.

Spectroscopic Approaches for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of this compound. This is typically achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).

In the presence of a CDA, the resulting diastereomers will exhibit separate signals in the NMR spectrum, allowing for the integration of these signals to determine the ratio of the enantiomers and thus the enantiomeric excess. Common CDAs for alcohols include chiral isocyanates and carboxylic acids.

Alternatively, a chiral solvating agent can be used. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces a chemical shift difference between the signals of the enantiomers in the NMR spectrum, a phenomenon known as chiral discrimination. The enantiomeric excess can then be calculated from the relative intensities of the resolved signals. Lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), have been effectively used for this purpose with alkynyl alcohols.

A typical procedure for determining the enantiomeric excess of a sample of this compound using a chiral solvating agent would involve acquiring an NMR spectrum of the sample, adding a small amount of the CSA, and then re-acquiring the spectrum to observe the splitting of signals corresponding to the enantiomers.

| Method | Principle | Advantages | Disadvantages |

| Chiral Derivatizing Agent (CDA) | Covalent bonding to form diastereomers | Large and clear signal separation | Requires chemical reaction and potential for kinetic resolution |

| Chiral Solvating Agent (CSA) | Non-covalent interaction to form transient diastereomeric complexes | Non-destructive, simple to perform | Smaller signal separation, concentration and temperature dependent |

This interactive data table compares the two main spectroscopic approaches for determining enantiomeric excess.

Strategies for Stereocontrol in Synthetic Transformations

Achieving high levels of stereocontrol in the synthesis of this compound is a key objective. This is primarily accomplished through asymmetric synthesis, employing either chiral catalysts or chiral auxiliaries to favor the formation of one enantiomer over the other.

A common strategy for the asymmetric synthesis of propargyl alcohols is the enantioselective addition of a terminal alkyne to an aldehyde. In the case of this compound, this would involve the addition of ethynyltrimethylsilane (or acetylene (B1199291) itself) to 2,2-dimethylhexanal (B1618898). The stereochemical outcome of this reaction can be controlled by using a chiral catalyst, such as a chiral zinc-amino alcohol complex or a titanium-BINOL complex. These catalysts create a chiral environment around the reactants, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product.

Another approach involves the asymmetric reduction of the corresponding ketone, 4,4-dimethyl-1-octyn-3-one. Reagents such as chiral boranes (e.g., Alpine Borane (B79455)®) or catalytic systems like Noyori's ruthenium-BINAP catalysts can be used to achieve high enantioselectivity in the reduction of the carbonyl group to the hydroxyl group.

| Asymmetric Method | Reagents/Catalysts | Typical Enantioselectivity (% ee) |

| Asymmetric Alkynylation of Aldehyde | Zn(OTf)₂ / (+)-N-methylephedrine | >90 |

| Asymmetric Reduction of Ketone | (R)-Alpine Borane® | >95 |

| Catalytic Asymmetric Hydrogenation | Ru-BINAP / H₂ | >98 |

This table presents common strategies for the stereocontrolled synthesis of chiral propargyl alcohols, which are applicable to this compound.

Stereoselective Transformations Involving the Alkynyl Alcohol Scaffold

The chiral center in this compound can direct the stereochemical outcome of subsequent reactions, making it a valuable chiral building block in organic synthesis. The hydroxyl and alkynyl functional groups provide versatile handles for a variety of transformations.

For instance, the hydroxyl group can be used to direct the stereoselectivity of reactions on the alkyne moiety. In a substrate-controlled reaction, the stereocenter at C-3 can influence the facial selectivity of additions to the triple bond. For example, in a diastereoselective reduction of the alkyne to an alkene, the approach of the reducing agent can be influenced by the steric bulk of the substituents around the chiral center, leading to the preferential formation of one diastereomer of the resulting allylic alcohol.

Furthermore, the propargyl alcohol can undergo stereospecific rearrangements. For example, the Meyer-Schuster rearrangement of tertiary propargyl alcohols in the presence of an acid catalyst can proceed with a high degree of stereochemical control, transferring the chirality from the C-3 position to a new stereocenter in the resulting α,β-unsaturated ketone.

The alkynyl group can also participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex chiral molecules. The integrity of the stereocenter at C-3 is typically maintained throughout these transformations.

Advanced Spectroscopic Characterization of 4,4 Dimethyl 1 Octyn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

High-resolution ¹H (proton) and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 4,4-Dimethyl-1-octyn-3-ol. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, multiplicity (for ¹H), and integration (for ¹H) reveal its structural context.

The ¹H NMR spectrum is expected to show signals for the terminal alkyne proton, the carbinol proton adjacent to the chiral center, the methylene (B1212753) groups of the butyl chain, and the distinct methyl groups. The ¹³C NMR spectrum provides complementary data, showing signals for each of the ten carbon atoms, including the two sp-hybridized carbons of the alkyne and the quaternary carbon at position 4.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (C≡C-H) | ~2.4 | Doublet | 1H |

| H-3 (-CH(OH)-) | ~4.1 | Doublet | 1H |

| H-5 (-CH₂-) | ~1.4-1.5 | Multiplet | 2H |

| H-6 (-CH₂-) | ~1.2-1.4 | Multiplet | 2H |

| H-7 (-CH₂-) | ~1.2-1.4 | Multiplet | 2H |

| H-8 (-CH₃) | ~0.9 | Triplet | 3H |

| 4,4-(CH₃)₂ | ~1.0 | Singlet | 6H |

| -OH | Variable | Singlet (broad) | 1H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~73 |

| C-2 (-C≡) | ~85 |

| C-3 (-CH(OH)-) | ~68 |

| C-4 (-C(CH₃)₂-) | ~38 |

| C-5 (-CH₂-) | ~40 |

| C-6 (-CH₂-) | ~26 |

| C-7 (-CH₂-) | ~23 |

| C-8 (-CH₃) | ~14 |

| 4,4-(CH₃)₂ | ~25 |

While 1D NMR spectra identify the types and number of unique nuclei, 2D NMR experiments map the relationships between them, confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the alkyne proton (H-1) and the carbinol proton (H-3), and sequential correlations along the butyl chain from the H-5 methylene protons through to the H-8 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments in the ¹H spectrum to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the protons of the gem-dimethyl groups showing a cross-peak to the quaternary C-4 and the carbinol C-3, confirming their placement.

The carbon at position 3 in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers.

To analyze a racemic (50:50) mixture, Chiral Shift Reagents (CSRs) , typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃), are used. The CSR forms a transient diastereomeric complex with each enantiomer. Because diastereomers have different physical properties, their NMR signals are distinct. In the presence of a CSR, the single peak for a given proton (like H-3) in the racemic mixture will split into two separate peaks, one for the R-enantiomer complex and one for the S-enantiomer complex. The relative integration of these two peaks allows for the determination of the enantiomeric excess (ee).

The phenomenon underlying this separation is magnetic anisotropy , where the magnetic field generated by the CSR perturbs the local magnetic fields experienced by the nuclei of the analyte differently in the two diastereomeric complexes, leading to the observed chemical shift separation.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule. The key functional groups in this compound give rise to strong, identifiable absorption bands.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Alcohol Stretch | 3600 - 3200 | Strong, Broad |

| C-H (alkyne) | C≡C-H Stretch | ~3300 | Strong, Sharp |

| C-H (alkyl) | sp³ C-H Stretch | 3000 - 2850 | Strong |

| C≡C | Alkyne Stretch | 2150 - 2100 | Weak to Medium |

| C-O | Alcohol Stretch | 1260 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular formula, C₁₀H₁₈O. The most common fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.

Key predicted fragmentation pathways include:

Loss of a butyl radical: Cleavage between C3 and C4, resulting in a fragment containing the hydroxyl and alkyne groups.

Loss of an ethynyl (B1212043) radical: Cleavage between C2 and C3.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 136 | [C₁₀H₁₆]⁺ | M⁺ - H₂O (Dehydration) |

| 97 | [C₆H₉O]⁺ | M⁺ - •C₄H₉ (Alpha-cleavage) |

| 129 | [C₈H₁₇O]⁺ | M⁺ - •C₂H (Alpha-cleavage) |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. springernature.com By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of all atoms in the solid state.

For a chiral molecule like this compound, X-ray analysis of an enantiomerically pure crystal provides an unambiguous determination of its absolute configuration (i.e., whether it is the R or S enantiomer). nih.gov This technique surpasses all other spectroscopic methods in its ability to assign absolute stereochemistry without ambiguity.

The primary challenge for this technique is the requirement of a suitable single crystal, which can be difficult to obtain for oils or low-melting-point solids. However, should a crystal be grown, X-ray crystallography would provide the ultimate structural verification, confirming bond lengths, bond angles, and the absolute spatial arrangement of the atoms.

Electronic Circular Dichroism (ECD) for Chiroptical Properties: A Methodological Overview

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution.

For a molecule such as this compound, the chiral center at C-3 would be the primary determinant of its chiroptical properties. The electronic transitions associated with the functional groups in proximity to this stereocenter, namely the hydroxyl (-OH) and ethynyl (-C≡CH) groups, would be expected to give rise to characteristic ECD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center.

Determination of Absolute Configuration:

A key application of ECD spectroscopy is the assignment of the absolute configuration (R or S) of a chiral molecule. nih.gov This is typically achieved by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

The general workflow for determining the absolute configuration of this compound would involve:

TD-DFT Calculations: For each stable conformer of a chosen enantiomer (e.g., the (R)-enantiomer), the ECD spectrum is calculated.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the calculated and experimental spectra allows for the confident assignment of the absolute configuration of the sample.

Expected Chromophores and Transitions:

The chromophores in this compound that are expected to be ECD-active are the hydroxyl group and the carbon-carbon triple bond. The relevant electronic transitions would likely occur in the vacuum ultraviolet (VUV) region of the electromagnetic spectrum. The steric bulk of the dimethylpropyl group at the C-4 position would significantly influence the conformational preferences of the molecule and, consequently, the shape and intensity of the ECD spectrum.

Without experimental data, a definitive description of the ECD spectrum of this compound remains speculative. A thorough investigation would require the synthesis of an enantiomerically pure sample of the compound, followed by experimental ECD measurements and supportive TD-DFT calculations.

Computational and Theoretical Studies on 4,4 Dimethyl 1 Octyn 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, offering a favorable balance between accuracy and computational cost for studying molecules of moderate size like 4,4-Dimethyl-1-octyn-3-ol. DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties that govern the molecule's behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the triple bond of the alkyne and the lone pairs of the oxygen atom in the hydroxyl group. The LUMO would likely be distributed over the antibonding orbitals, particularly the π* orbitals of the alkyne.

From the energies of the HOMO and LUMO, several quantum chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).

| Parameter | Relation | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -9.50 | Energy of the highest occupied molecular orbital |

| ELUMO | - | 1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 10.70 | Indicates high kinetic stability |

| Ionization Potential (I) | -EHOMO | 9.50 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | -1.20 | Energy released upon adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | 5.35 | High resistance to deformation of electron cloud |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | 1.61 | Moderate electrophilic character |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. A region of high electron density would also be associated with the π-system of the carbon-carbon triple bond. These are the primary sites for attack by electrophiles.

Positive Potential (Blue): A strong positive potential would be located on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding and interaction with nucleophiles. The terminal hydrogen of the alkyne would also exhibit a positive character.

| Molecular Region | Expected MEP Color | Potential | Predicted Reactivity |

|---|---|---|---|

| Oxygen of Hydroxyl (-OH) | Red | Negative | Site for electrophilic attack, proton acceptor |

| Pi-cloud of Alkyne (C≡C) | Yellow/Orange | Slightly Negative | Site for electrophilic addition |

| Hydrogen of Hydroxyl (-OH) | Blue | Positive | Site for nucleophilic attack, proton donor |

| Terminal Alkyne Hydrogen (≡C-H) | Light Blue | Slightly Positive | Acidic proton, can be abstracted by a strong base |

| Alkyl Framework (C-H bonds) | Green | Near-Neutral | Relatively non-reactive |

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization.

In this compound, key stabilizing interactions would likely include:

Delocalization of the oxygen atom's lone pairs (nO) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

Hyperconjugation involving the donation of electron density from σC-H bonds of the alkyl groups into empty π* orbitals of the alkyne.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ* C3-C4 | 2.5 | Lone Pair → Antibonding σ |

| LP(2) O | σ* C3-H | 1.8 | Lone Pair → Antibonding σ |

| π C1-C2 | σ* C3-O | 0.9 | π Bond → Antibonding σ |

| σ C5-H | σ* C3-C4 | 5.1 | Hyperconjugation (σ → σ*) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. This allows for a comprehensive understanding of the reaction mechanism, including its kinetics and thermodynamics.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. pku.edu.cn It is an unstable, fleeting arrangement of atoms that connects reactants to products. Locating the precise geometry of a TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea). The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate.

For a reaction involving this compound, such as the acid-catalyzed hydration of the alkyne, computational methods would be used to model the step-by-step mechanism. This would involve locating the transition state for the initial protonation of the triple bond and the subsequent attack by water. The calculated activation energies would reveal the rate-determining step of the reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H3O+ | 0.0 |

| TS1 | Transition state for protonation | +15.2 |

| Intermediate | Vinylic carbocation | +5.6 |

| TS2 | Transition state for nucleophilic attack by H2O | +10.1 |

| Products | Enol intermediate + H3O+ | -8.4 |

Many chemical reactions can proceed through multiple pathways, leading to different constitutional isomers (regioisomers) or stereoisomers. Computational modeling can predict the outcome of such reactions by comparing the activation energies of the competing pathways. rsc.org According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore yield the major product.

Consider the hydration of the terminal alkyne in this compound. This reaction can, in principle, yield two different ketones after tautomerization of the enol intermediate. The initial protonation can occur at either C1 (Markovnikov pathway) or C2 (anti-Markovnikov pathway). By calculating the activation energies for both the C1-protonation transition state (TSMarkovnikov) and the C2-protonation transition state (TSanti-Markovnikov), the regioselectivity can be predicted. The pathway proceeding through the more stable carbocation intermediate (in this case, the one formed by protonation at C1) is expected to have a lower transition state energy, thus predicting the formation of the methyl ketone as the major product.

Quantitative Structure-Reactivity Relationships (QSRR)

Following a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Reactivity Relationship (QSRR) studies focusing on this compound were identified. While the principles of QSRR are widely applied in computational chemistry to predict the reactivity of chemical compounds based on their molecular structure, it appears that this compound has not been the subject of such specific investigations.

Therefore, no detailed research findings or data tables related to the QSRR of this particular compound can be provided at this time. Further research in this area would be necessary to establish any such relationships.

Applications and Derivatization Strategies of 4,4 Dimethyl 1 Octyn 3 Ol As a Versatile Synthon

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a dimethyl-substituted tertiary alcohol adjacent to a terminal alkyne makes 4,4-Dimethyl-1-octyn-3-ol a sought-after building block for creating sterically hindered and stereochemically complex centers in larger molecules.

Prostaglandin (B15479496) Analogues and Eicosanoids

Prostaglandins (B1171923) and other eicosanoids are a class of lipid-derived signaling molecules with a wide array of physiological functions. The synthesis of their analogues for therapeutic purposes often requires the introduction of specific side chains with defined stereochemistry. This compound and its derivatives have been identified as suitable 1-octyne precursors for the synthesis of novel prostaglandin analogues. In these synthetic routes, the alkyne moiety serves as a handle for coupling with a cyclopentane core, a key structural feature of prostaglandins. The gem-dimethyl group on the C4 position of the octyne chain can impart unique conformational constraints and metabolic stability to the final prostaglandin analogue, potentially influencing its biological activity and pharmacokinetic profile.

Synthesis of Natural Products and their Analogues

While direct total syntheses of natural products explicitly employing this compound are not extensively documented, its structural motif is present in various complex natural products, particularly those of marine origin. Terminal alkynes are valuable functionalities in the synthesis of many natural products, serving as precursors for a variety of chemical transformations. The tertiary propargylic alcohol moiety is a key feature in numerous bioactive molecules, and methods for their enantioselective synthesis are of great interest. Chiral propargylic alcohols, such as this compound, are considered versatile building blocks in asymmetric synthesis, as the hydroxyl and alkyne groups can be further manipulated to introduce new stereocenters and functional groups.

The strategic use of chiral building blocks derived from the "chiral pool" is a common approach in the total synthesis of complex natural products. While this compound itself may not be a primary chiral pool chemical, its synthesis in enantiomerically enriched forms allows it to serve a similar purpose, providing a pre-defined stereocenter for the construction of larger, more complex targets.

Integration into Click Chemistry Frameworks for Diverse Chemical Architectures

The terminal alkyne of this compound is an ideal functional group for participating in "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and regioselective reaction provides a robust method for covalently linking molecules, opening up a vast chemical space for the creation of diverse molecular architectures.

Formation of Triazole-Containing Compounds

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Terminal Alkyne and Organic Azide |

| Catalyst | Copper(I) species |

| Product | 1,4-Disubstituted 1,2,3-Triazole |

| Key Advantages | High Yield, High Regioselectivity, Mild Reaction Conditions, Functional Group Tolerance |

Applications in Polymer and Advanced Material Science

The efficiency and orthogonality of the CuAAC reaction make it a powerful tool for the synthesis and functionalization of polymers and advanced materials. By incorporating this compound into polymer chains or onto material surfaces, its alkyne functionality becomes available for subsequent "clicking" with azide-modified molecules, nanoparticles, or surfaces. This approach allows for the modular construction of complex macromolecular architectures with precisely controlled properties.

Applications in this area include:

Polymer Functionalization: Introducing specific functionalities along a polymer backbone or at its chain ends.

Surface Modification: Covalently attaching molecules to surfaces to alter their properties, such as hydrophobicity, biocompatibility, or reactivity. uni-regensburg.de

Formation of Polymer Networks: Creating cross-linked polymer networks with well-defined structures for applications like shape-memory materials. nih.gov

Derivatization for Specialized Functional Group Introduction

The presence of both a hydroxyl group and a terminal alkyne in this compound allows for selective derivatization at either or both positions to introduce a wide variety of other functional groups. This versatility further enhances its utility as a synthetic building block.

The tertiary hydroxyl group can undergo a range of reactions, including:

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles under basic conditions. The resulting ethers can introduce new carbon chains or functionalized moieties.

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is a common strategy for introducing protecting groups or for linking to other molecules.

The terminal alkyne is also amenable to a variety of transformations, such as:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds. rawsource.com

Hydration: Addition of water across the triple bond to yield a ketone.

Reduction: Selective reduction to the corresponding alkene (cis or trans) or alkane.

These derivatization strategies significantly expand the synthetic potential of this compound, allowing for its incorporation into a broader range of complex molecular targets with tailored properties. The ability to selectively modify either the hydroxyl or the alkyne group provides chemists with a powerful tool for the stepwise construction of intricate molecular architectures.

Investigations into its Presence in Biological Matrices and Potential Metabolic Pathways

Scientific investigation into the in vivo disposition of this compound is an area that remains largely unexplored in publicly available literature. As of the current date, specific studies detailing the detection of this compound or its metabolites in biological matrices such as blood, plasma, or urine are not available. Similarly, dedicated research elucidating its specific metabolic pathways in biological systems has not been published.

However, based on the chemical structure of this compound—a tertiary propargyl alcohol—and established principles of xenobiotic metabolism, it is possible to hypothesize potential analytical strategies for its detection and plausible routes of its biotransformation. This section will, therefore, discuss these theoretical considerations, drawing parallels with the known metabolism of structurally related compounds and general analytical methodologies.

Hypothetical Approaches for Detection in Biological Matrices

The detection and quantification of a xenobiotic like this compound in complex biological samples would necessitate highly sensitive and specific analytical methods. General techniques used for the identification of alcohols and other small molecules in biological fluids could be adapted for this purpose.

A variety of analytical techniques could be employed for the detection of this compound in biological matrices. The selection of a specific method would depend on factors such as the required sensitivity, selectivity, and the nature of the biological sample.

| Analytical Technique | Principle | Potential Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | Due to its likely volatility, GC-MS would be a suitable method for the detection of this compound. Derivatization of the hydroxyl group may be required to improve its chromatographic behavior. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS separates compounds in the liquid phase and identifies them using mass spectrometry. | This is a versatile technique that could be used to detect the parent compound and any less volatile, more polar metabolites in biological fluids like plasma and urine. |

| High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD) | HPLC separates compounds, and a UV or DAD detector measures their absorbance of light. | The utility of this method would depend on whether this compound possesses a suitable chromophore for UV detection. The acetylenic bond may provide some UV absorbance. |

Potential Metabolic Pathways

The biotransformation of this compound is anticipated to proceed through pathways common for the metabolism of xenobiotics, primarily involving Phase I and Phase II enzymatic reactions in the liver.

Phase I Metabolism:

Phase I reactions typically introduce or expose functional groups, increasing the polarity of the compound. For this compound, these could include:

Oxidation of the Alcohol Group: While it is a tertiary alcohol, which are generally more resistant to oxidation than primary or secondary alcohols, metabolic oxidation is still a possibility.

Hydroxylation of the Alkyl Chain: Cytochrome P450 (CYP450) enzymes could catalyze the hydroxylation at various positions on the octyl chain, leading to the formation of more polar diol metabolites.

Metabolism of the Acetylenic Group: The terminal alkyne is a potential site for metabolic activity. It has been noted that some acetylenic compounds can be metabolized by CYP450 enzymes, which can sometimes lead to the inactivation of these enzymes through covalent binding. The metabolism of the model compound oct-1-yne has been suggested to proceed via hydroxylation at the carbon adjacent to the triple bond, followed by oxidation to a reactive ketone. A similar pathway could be envisioned for this compound.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion.

Glucuronidation: The hydroxyl group of this compound is a likely site for conjugation with glucuronic acid, a common pathway for the elimination of alcohols.

Sulfation: Conjugation with a sulfate group is another possible metabolic route for the hydroxyl moiety.

Based on these general principles, a number of hypothetical metabolites of this compound can be proposed.

| Potential Metabolite | Proposed Metabolic Pathway |

| This compound-glucuronide | Glucuronidation of the hydroxyl group |

| This compound-sulfate | Sulfation of the hydroxyl group |

| Hydroxylated derivatives of this compound | CYP450-mediated oxidation of the alkyl chain |

| Oxidized derivatives at the acetylenic bond | CYP450-mediated oxidation of the alkyne group |

It must be reiterated that the detection methods and metabolic pathways discussed here are speculative and based on the metabolism of structurally analogous compounds. Rigorous scientific studies are required to confirm the presence of this compound in any biological matrix and to elucidate its actual metabolic fate in vivo.

Q & A

Q. What are the recommended synthetic routes for 4,4-Dimethyl-1-octyn-3-ol, and what analytical techniques validate its purity?

Methodological Answer: Synthesis of this compound can be achieved via alkyne functionalization or catalytic hydration of alkynes. For example, analogous methods involve using catalysts like stannic chloride (SnCl₄) in solvent systems such as methylene chloride, as demonstrated in the preparation of structurally similar compounds . Post-synthesis, purity validation should employ:

- Gas Chromatography (GC) : To quantify purity (>95% as per industrial standards) .

- NMR Spectroscopy : To confirm structural integrity (e.g., distinguishing terminal alkyne protons and hydroxyl groups).

- Mass Spectrometry (MS) : For molecular weight verification (expected ~140–150 g/mol range based on analogs) .

Q. How should researchers handle this compound to mitigate risks of dermal sensitization and irritation?

Methodological Answer: Safety protocols should align with those for structurally related propargyl alcohols (e.g., 3,7-Dimethyl-2-octen-1-ol):

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering Controls : Fume hoods for vapor containment .

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for persistent irritation .

- Storage : In sealed, non-reactive containers under inert atmosphere to minimize degradation .

Q. What physicochemical properties of this compound are critical for experimental design?

Methodological Answer: Key properties (predicted from analogs like 4-Methylhexan-3-ol ):

| Property | Predicted Value | Measurement Method |

|---|---|---|

| Boiling Point | ~180–200°C | Differential Scanning Calorimetry |

| Solubility | Low in H₂O; high in organic solvents (e.g., EtOAc) | Partition coefficient (logP) analysis |

| Stability | Sensitive to oxidation | Accelerated aging studies under O₂/N₂ |

These properties guide solvent selection, reaction temperature ranges, and storage conditions.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic hydrogenation reactions?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs to track hydrogenation pathways (e.g., D₂ gas vs. H₂).

- Kinetic Analysis : Monitor reaction rates under varying pressures/temperatures to identify rate-determining steps .

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and intermediates .

Q. What factorial design parameters optimize the synthesis of this compound?

Methodological Answer: A 2³ factorial design can evaluate:

Q. How can AI-driven simulations predict the stability of this compound under extreme conditions?

Methodological Answer:

Q. How to resolve contradictions in reported ecotoxicological data for this compound?

Methodological Answer:

- Cross-Validation : Compare results from OECD 301 (biodegradability) and Daphnia magna toxicity assays across labs.

- Meta-Analysis : Pool data from analogs (e.g., 3,7-Dimethyl-2-octen-1-ol ) to identify trends (e.g., higher logP correlates with bioaccumulation potential) .

- Standardized Protocols : Adopt EPA DSSTox or ECHA guidelines for consistency .

Methodological Frameworks

Q. How to integrate this compound into a theory-driven research design?

Methodological Answer:

Q. What statistical methods address variability in spectroscopic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.